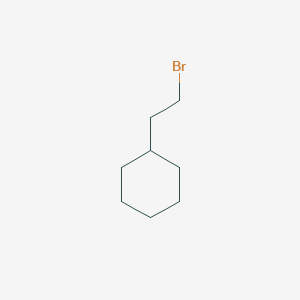

(2-Bromoethyl)cyclohexane

描述

属性

IUPAC Name |

2-bromoethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQAAYVLPPGEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075111 | |

| Record name | Cyclohexane, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-26-3 | |

| Record name | 2-Cyclohexylethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ47VAQ8KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

-

Reagents : 2-Cyclohexylethanol, PBr₃ (1:1 molar ratio), diethyl ether solvent.

-

Procedure :

-

Dissolve 2-cyclohexylethanol in dry diethyl ether under nitrogen.

-

Add PBr₃ dropwise at 0°C to minimize side reactions (e.g., ether formation).

-

Stir for 1–2 hours, then quench with ice water.

-

Extract the organic layer, dry over MgSO₄, and purify via fractional distillation.

-

Yield : >95% (laboratory scale).

Purity : ≥98% (GC-MS analysis).

Table 1: Optimization Parameters for PBr₃ Bromination

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes HBr evolution |

| Solvent | Diethyl ether | Enhances PBr₃ solubility |

| Stoichiometry | 1:1 (alcohol:PBr₃) | Prevents di-bromination |

| Reaction Time | 1–2 hours | Completes substitution |

Radical Bromination of Ethylcyclohexane

Industrial-scale production often employs radical bromination of ethylcyclohexane using N-bromosuccinimide (NBS) or bromine (Br₂) under UV light or thermal initiation. This method favors selective bromination at the ethyl chain’s β-position due to radical stability.

Reaction Protocol

-

Reagents : Ethylcyclohexane, NBS (1.1 eq.), benzoyl peroxide (0.1 eq.), CCl₄ solvent.

-

Procedure :

-

Reflux ethylcyclohexane with NBS and initiator in CCl₄.

-

Monitor reaction progress via TLC (hexane/ethyl acetate 9:1).

-

Filter succinimide byproduct, concentrate, and distill under reduced pressure.

-

Yield : 70–80% (industrial batches).

Byproducts : <5% di-brominated derivatives (controlled via stoichiometry).

Table 2: Comparative Brominating Agents

| Agent | Selectivity | Cost (USD/kg) | Byproducts |

|---|---|---|---|

| NBS | High (β-position) | 120 | Succinimide |

| Br₂ | Moderate | 25 | HBr, di-bromides |

| PBr₃ | High (α-position) | 90 | Phosphoric acid |

Hydrobromic Acid (HBr) Addition to Vinylcyclohexane

An alternative approach exploits the anti-Markovnikov addition of HBr to vinylcyclohexane in the presence of peroxides, yielding this compound. This method is advantageous for feedstock availability but requires precise control to avoid polymerization.

Key Considerations

-

Reagents : Vinylcyclohexane, 48% HBr, di-tert-butyl peroxide (DTBP).

-

Conditions : 40–60°C, 6–8 hours, inert atmosphere.

Mechanistic Insight : Radical initiators like DTBP promote HBr addition via a chain mechanism, favoring the thermodynamically stable secondary bromide.

Industrial-Scale Production and Purification

Commercial manufacturing employs continuous-flow reactors to enhance efficiency and safety. Key steps include:

-

Continuous Bromination : Ethylcyclohexane and Br₂ are fed into a reactor at 150–180°C with FeCl₃ catalyst.

-

Distillation : Crude product is fractionally distilled (bp 212°C at 760 mmHg) to isolate this compound.

-

Quality Control : Purity assessed via GC-FID and NMR spectroscopy.

Throughput : 500–1,000 kg/day (typical plant capacity).

Table 3: Industrial vs. Laboratory Methods

| Aspect | Industrial Method | Laboratory Method |

|---|---|---|

| Scale | Multi-kilogram | Gram to kilogram |

| Brominating Agent | Br₂ | PBr₃ or NBS |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 70–80% | 90–95% |

| Purification | Fractional distillation | Column chromatography |

Challenges and Mitigation Strategies

Di-Substitution Byproducts

Excess brominating agents or elevated temperatures promote di-bromination. Mitigation includes:

Purification Difficulties

The compound’s high boiling point (212°C) complicates distillation. Solutions:

-

Steam Distillation : Reduces boiling point via azeotrope formation.

Recent Advancements

化学反应分析

Types of Reactions: (2-Bromoethyl)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of hydrocarbons.

科学研究应用

Organic Synthesis

(2-Bromoethyl)cyclohexane serves as a crucial building block in organic synthesis. It is frequently used in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles such as hydroxide (), cyanide (), or amines ().

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

- Oxidation and Reduction : The compound can be oxidized to form alcohols or reduced to hydrocarbons.

Pharmaceutical Synthesis

In medicinal chemistry, this compound is utilized in the synthesis of biologically active compounds and pharmaceuticals. Its role as an alkylating agent allows for the introduction of cyclohexyl groups into drug candidates, enhancing their biological properties. For instance, it has been used in research focused on developing new treatments by modifying existing drug structures to improve efficacy and reduce side effects.

Polymer Chemistry

The compound is also employed in the production of polymers and specialty chemicals. Its reactivity enables the formation of new materials with tailored properties, which are essential for applications ranging from coatings to biomedical devices.

Agrochemicals

In agriculture, this compound is investigated for its potential use in developing new agrochemicals that can enhance crop yield and resistance to pests.

Case Study 1: Synthesis of Novel Complexes

A notable study utilized this compound as an alkylating agent in synthesizing benzyldimethyl(ω-cyclohexylethyl)ammonium bromide. This ammonium salt was a precursor for forming complex salts used in advanced material science research. The structural effects of incorporating cyclohexyl groups were examined, demonstrating the compound's utility in modifying molecular properties for specific applications.

Case Study 2: Biochemical Pathways

Research has highlighted the use of this compound in studying biochemical pathways related to DNA repair mechanisms. By incorporating this compound into experimental designs, scientists have been able to elucidate the roles of various nucleophiles and their interactions with biological targets.

作用机制

The mechanism of action of (2-Bromoethyl)cyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

相似化合物的比较

(Bromomethyl)cyclohexane (CAS 2550-36-9)

- Molecular Formula : C₇H₁₃Br

- Molecular Weight : 177.08 g/mol

- Structure : A cyclohexane ring with a bromomethyl (–CH₂Br) substituent.

- Properties: Lower molecular weight and shorter alkyl chain compared to (2-bromoethyl)cyclohexane. Limited data on boiling/melting points, but its smaller size likely reduces steric hindrance, enhancing reactivity in substitution reactions.

[(2-Bromoethyl)sulfanyl]cyclohexane (CAS 5755-61-3)

- Molecular Formula : C₈H₁₅BrS

- Molecular Weight : 223.18 g/mol

- Structure : Cyclohexane with a –S–CH₂CH₂Br group.

- Physical properties (e.g., boiling point) are unreported, but the presence of sulfur may influence catalytic or biological activity.

- Applications: Limited data; structural features suggest utility in organosulfur chemistry .

1-(2-Bromo-ethyl)-2-methoxy-cyclohexane (CAS 1403564-85-1)

- Molecular Formula : C₉H₁₇BrO

- Molecular Weight : 221.13 g/mol

- Structure : Cyclohexane with bromoethyl and methoxy (–OCH₃) substituents.

- Properties: The methoxy group enhances polarity and may stabilize intermediates in nucleophilic substitutions. No reported boiling/melting points.

- Applications: Potential use in fine chemical synthesis due to dual functional groups .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₈H₁₅Br | 191.11 | 212 | 1.221 | –CH₂CH₂Br |

| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | N/A | N/A | –CH₂Br |

| [(2-Bromoethyl)sulfanyl]cyclohexane | C₈H₁₅BrS | 223.18 | N/A | N/A | –S–CH₂CH₂Br |

| 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane | C₉H₁₇BrO | 221.13 | N/A | N/A | –CH₂CH₂Br, –OCH₃ |

Research Findings and Industrial Relevance

- Extraction Efficiency : Cyclohexane-based solvents (e.g., cyclohexane:butyl acetate mixtures) excel in extracting polar compounds, implying that bromoethyl derivatives could be optimized for polar applications .

- Catalytic Behavior : Methylated cyclohexane derivatives enhance catalytic oxidation yields in the presence of HCl, suggesting that substituent position on the ring critically influences reaction outcomes .

- Lipophilicity : Cyclohexane rings in spiro configurations increase lipophilicity (logP) compared to smaller rings, impacting drug bioavailability .

生物活性

(2-Bromoethyl)cyclohexane, with the molecular formula , is an organic compound that features a bromoethyl group attached to a cyclohexane ring. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Weight : 191.11 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 212 °C

- Melting Point : 57 °C

- Flash Point : 81.6 °C

The biological activity of this compound primarily involves its reactivity as an alkylating agent. The bromine atom acts as a good leaving group, allowing for nucleophilic substitution reactions with various biological nucleophiles such as amino acids and nucleotides. This reactivity can lead to modifications in biomolecules, which may affect their function and contribute to its biological effects .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study highlighted its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, with an EC50 value of 350 nM, demonstrating a selectivity index greater than 50 against human liver HepG2 cells . This suggests that compounds derived from this compound may serve as potential leads in antimalarial drug development.

Synthesis of Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It has been employed in the synthesis of immunosuppressive agents and other biologically active molecules. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable building block for complex organic syntheses .

Study on Spirocyclic Compounds

In a notable study, this compound was used to alkylate spirocyclic compounds, resulting in derivatives that displayed promising biological activity against malaria parasites. The research demonstrated that these derivatives blocked parasite development at multiple stages, indicating a multifaceted mechanism of action distinct from existing antimalarial drugs .

Synthesis of Alkylating Agents

Another research effort focused on using this compound in the synthesis of alkylating agents for cancer therapy. The compound's reactivity allows it to form covalent bonds with DNA, potentially leading to cell death in rapidly dividing cancer cells. This property underscores its potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2-Chloroethyl)cyclohexane | Chlorinated analogue | Moderate antimicrobial activity |

| (2-Iodoethyl)cyclohexane | Iodinated analogue | Higher reactivity but less selective |

| (2-Fluoroethyl)cyclohexane | Fluorinated analogue | Lower biological activity |

| This compound | Brominated analogue | Significant antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling (2-bromoethyl)cyclohexane in laboratory settings?

- Answer : Safety measures include using PPE (nitrile gloves, lab coats, and safety goggles) to prevent skin/eye contact, ensuring proper ventilation to avoid vapor inhalation, and storing the compound in a cool, dry, well-ventilated area away from ignition sources . Contaminated clothing must be removed immediately, and spills should be neutralized with inert absorbents. Consult SDS for first-aid specifics (e.g., eye rinsing for 15+ minutes) .

Q. How can researchers synthesize this compound with high purity?

- Answer : Common methods involve bromination of ethylcyclohexane using N-bromosuccinimide (NBS) under radical initiation or HBr addition in controlled conditions. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize di-substituted byproducts. Post-synthesis, purify via fractional distillation or column chromatography, monitoring purity with GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use H/C NMR to confirm substitution patterns (e.g., bromoethyl CH signals at δ ~3.4–3.7 ppm) and FT-IR for C-Br stretching (~560 cm). Mass spectrometry (EI-MS) validates molecular weight (M at m/z 193) .

Advanced Research Questions

Q. How does the bromoethyl group influence cyclohexane’s oxidation kinetics compared to unsubstituted cyclohexane?

- Answer : The electron-withdrawing bromine atom destabilizes intermediate radicals, altering oxidation pathways. High-temperature combustion studies show delayed ignition (vs. cyclohexane) due to reduced H-abstraction rates at the β-carbon. Kinetic models incorporating Waddington mechanisms for brominated alkanes are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。